N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide
Overview
Description
Preparation Methods
The synthesis of N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 4-isothiocyanatobenzenesulfonyl chloride with diisopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: It is used as a reagent for labeling and identifying proteins in complex biological samples.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: It is employed in studies involving enzyme inhibition and protein-protein interactions.
Mechanism of Action
The mechanism of action of N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide involves its interaction with specific molecular targets, such as proteins and enzymes . The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide can be compared with other similar compounds, such as:
N,N-diisopropyl-4-isothiocyanatobenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound.
This compound derivatives: These derivatives may have different substituents on the benzene ring or the isothiocyanate group, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable tool in proteomics research and other scientific applications .
Properties
IUPAC Name |
4-isothiocyanato-N,N-di(propan-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-10(2)15(11(3)4)19(16,17)13-7-5-12(6-8-13)14-9-18/h5-8,10-11H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLUOWYTEDQOLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196635 | |
Record name | 4-Isothiocyanato-N,N-bis(1-methylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701196635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-76-4 | |
Record name | 4-Isothiocyanato-N,N-bis(1-methylethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956576-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isothiocyanato-N,N-bis(1-methylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701196635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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